
Homocapsaicin
Cat. No.
B107785
CAS RN:
58493-48-4
Formula:
C₁₉H₂₉NO₃
M. Wt:
319.4 g/mol
InChI Key:
JKIHLSTUOQHAFF-VQHVLOKHSA-N
IUPAC Name:
(E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-9-methyldec-7-enamide
Attention: For research use only. Not for human or veterinary use.
Description |
Homocapsaicin is a naturally occurring compound found in chili peppers. It is a member of the capsaicinoid family, which includes capsaicin and dihydrocapsaicin. Homocapsaicin has been of interest to researchers due to its potential therapeutic effects. |
Synthesis Method |
Homocapsaicin can be synthesized from vanillylamine, which is a precursor to capsaicinoids. The synthesis involves the condensation of vanillylamine with a long-chain fatty acid, followed by decarboxylation to form homocapsaicin. The purity of homocapsaicin can be improved by recrystallization and purification using chromatography techniques. |
Scientific Research Application |
Homocapsaicin has been studied for its potential therapeutic effects on various health conditions. It has been shown to have anti-inflammatory, analgesic, and antioxidant properties. Homocapsaicin has also been studied for its potential as a cancer-fighting agent. In addition, it has been investigated for its effects on metabolic disorders such as obesity and diabetes. |
Mechanism of Action |
Homocapsaicin exerts its effects by binding to the transient receptor potential vanilloid type 1 (TRPV1) receptor. TRPV1 is a receptor that is activated by heat, low pH, and capsaicinoids. Activation of TRPV1 leads to the release of neurotransmitters such as substance P and calcitonin gene-related peptide, which are involved in pain perception and inflammation. Homocapsaicin has been shown to activate TRPV1, leading to the release of these neurotransmitters. |
Biochemical and Physiological Effects |
Homocapsaicin has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It also has analgesic effects by reducing pain perception through the activation of TRPV1. Homocapsaicin has been shown to have antioxidant effects by scavenging free radicals and reducing oxidative stress. In addition, it has been investigated for its potential effects on metabolic disorders such as obesity and diabetes. |
Advantages and Limitations for Lab Experiments |
The advantages of using homocapsaicin in lab experiments include its natural origin, availability, and potential therapeutic effects. However, homocapsaicin has limitations in terms of its solubility and stability. It also has potential toxicity at high doses, which needs to be taken into consideration when designing experiments. |
Future Directions | Future research on homocapsaicin could focus on its potential therapeutic effects on various health conditions such as cancer, metabolic disorders, and neurodegenerative diseases. It could also investigate the development of homocapsaicin analogs with improved solubility and stability. Further studies could also explore the potential toxicity of homocapsaicin and its analogs at different doses. |
CAS RN | 58493-48-4 |
Product Name | Homocapsaicin |
Molecular Formula | C₁₉H₂₉NO₃ |
Molecular Weight | 319.4 g/mol |
IUPAC Name | (E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-9-methyldec-7-enamide |
InChI | InChI=1S/C19H29NO3/c1-15(2)9-7-5-4-6-8-10-19(22)20-14-16-11-12-17(21)18(13-16)23-3/h7,9,11-13,15,21H,4-6,8,10,14H2,1-3H3,(H,20,22)/b9-7+ |
InChI Key | JKIHLSTUOQHAFF-VQHVLOKHSA-N |
Isomeric SMILES | CC(C)/C=C/CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
SMILES | CC(C)C=CCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
Canonical SMILES | CC(C)C=CCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
Melting Point | 64.5-65.5°C |
Other CAS RN | 58493-48-4 |
Physical Description | Solid |
Synonyms | (E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-9-methyl-7-Decenamide; (7E)-N-[(4-Hydroxy-3-methoxyphenyl)methyl]-9-methyl-7-decenamide; E-Homocapsaicin; Homocapsaicin |
Origin of Product | United States |
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